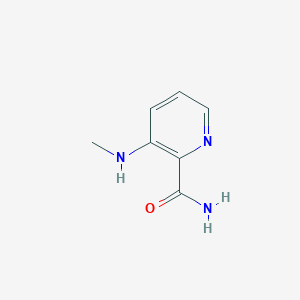
3-(Methylamino)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)picolinamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of picolinamide, where the amino group is methylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)picolinamide typically involves the reaction of picolinamide with methylamine. One common method is to dissolve picolinamide in a suitable solvent such as dimethylformamide (DMF) and then add methylamine under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 3-(Methylamino)picolinamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction but is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Methylamino)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Pharmaceutical Development
3-(Methylamino)pyridine-2-carboxamide has been identified as a promising candidate in the development of new therapeutic agents, particularly due to its role as an inhibitor of specific kinases involved in inflammatory responses and cancer progression.
Kinase Inhibition
Research indicates that this compound can inhibit the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway. This pathway is associated with various inflammatory diseases and cancers, making the compound valuable for treating conditions such as:
- Autoimmune Diseases : The inhibition of IKK can mitigate inappropriate B cell activation seen in diseases like lupus and rheumatoid arthritis .
- Cancer : The constitutive activation of NF-κB in many breast tumors suggests that IKK inhibitors could be effective in cancer therapy .
Studies have shown that derivatives of this compound exhibit significant biological activities, including:
- Anti-inflammatory Effects : By modulating signaling pathways linked to inflammation, these compounds can reduce symptoms associated with chronic inflammatory diseases.
- Anticancer Properties : The ability to inhibit kinases involved in tumor growth positions this compound as a potential anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
Inhibitory Activity Against IKK Complex
A study published in Immunological Reviews discussed the relevance of IKK inhibitors in treating autoimmune diseases, highlighting how compounds like this compound can serve as lead candidates for further development .
Anticancer Research
Research published in ACS Omega reported on the synthesis and biological evaluation of pyridine carboxamide derivatives, including this compound. These derivatives demonstrated potent activity against various cancer cell lines, indicating their potential as anticancer agents .
Mecanismo De Acción
The mechanism of action of 3-(Methylamino)picolinamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been found to inhibit certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects . In the case of its antitumor activity, it selectively inhibits Aurora-B kinase, which plays a crucial role in cell division .
Comparación Con Compuestos Similares
Picolinamide: The parent compound, which lacks the methylamino group.
N-Methylpicolinamide: Similar to 3-(Methylamino)picolinamide but with different substitution patterns.
Benzamide: Another amide derivative with a benzene ring instead of a pyridine ring.
Uniqueness: 3-(Methylamino)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
103976-53-0 |
|---|---|
Fórmula molecular |
C7H9N3O |
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
3-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-9-5-3-2-4-10-6(5)7(8)11/h2-4,9H,1H3,(H2,8,11) |
Clave InChI |
XUNMNUHIFGQPAG-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=CC=C1)C(=O)N |
SMILES canónico |
CNC1=C(N=CC=C1)C(=O)N |
Sinónimos |
2-Pyridinecarboxamide,3-(methylamino)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















